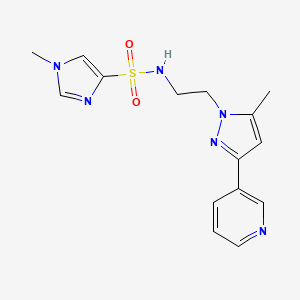

1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2S/c1-12-8-14(13-4-3-5-16-9-13)19-21(12)7-6-18-24(22,23)15-10-20(2)11-17-15/h3-5,8-11,18H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIKIEJVBZEHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CN(C=N2)C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a novel derivative in the imidazole and pyrazole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The molecular formula of the compound is , with a molecular weight of approximately 318.4 g/mol. The structure includes an imidazole ring, a sulfonamide group, and a pyrazole moiety, contributing to its diverse biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacteria and fungi. A study highlighted that pyrazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal activity |

Anticancer Activity

Pyrazole derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting oxidative stress .

Anti-inflammatory Effects

The sulfonamide group in the compound is known for its anti-inflammatory properties. Research suggests that derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole moiety can interact with various enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors involved in inflammation and cancer pathways, modulating their activity.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cancer cell apoptosis.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Antimicrobial Study : A recent study evaluated a series of pyrazole derivatives against multi-drug resistant bacterial strains, demonstrating significant inhibition zones compared to control groups .

- Cancer Research : A study on MCF-7 cells indicated that treatment with related pyrazole compounds resulted in a significant reduction in cell viability, suggesting potential for development as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous molecules derived from literature and commercial sources:

Structural and Functional Insights:

- The target lacks the trifluoromethylpyridinyl and pyrrole carboxamide motifs present in the compound. The trifluoromethyl group in enhances lipophilicity and metabolic stability but may reduce aqueous solubility. The pyrrole carboxamide could engage in hydrogen bonding, unlike the sulfonamide linker in the target .

- The pyridin-3-yl group in the target may facilitate π-π stacking interactions in binding pockets, whereas the trifluoromethylpyridinyl group in could introduce steric and electronic effects for selective target engagement.

Target vs. Compound The 5-cyclopropyl and 3-trifluoromethyl substituents on the pyrazole in increase steric bulk and electron-withdrawing character compared to the target’s 5-methyl and 3-pyridin-3-yl groups. This may enhance metabolic stability (cyclopropyl resists oxidation) but reduce solubility due to higher lipophilicity (CF3 group) .

- The tetrahydropyrazolo ring in introduces partial saturation, likely improving solubility and conformational flexibility compared to the fully aromatic pyrazole in the target. However, this may reduce aromatic interactions critical for binding .

- The ethyl group on the imidazole in vs. the methyl group in the target could alter pharmacokinetics (e.g., logP, half-life).

Research Findings and Implications

- Sulfonamide Role: The sulfonamide group in the target and –6 compounds is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors).

- Substituent Effects :

- Synthetic Feasibility : The ethyl linker between imidazole and pyrazole is synthetically accessible via nucleophilic substitution or coupling reactions, as implied by and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.